molecular formula C15H19Cl B2441781 1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287272-85-7

1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2441781
CAS No.: 2287272-85-7
M. Wt: 234.77
InChI Key: WYSMPCQEXWRTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of the desired compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale continuous flow synthesis, which provides an attractive and straightforward access to significant quantities of bicyclo[1.1.1]pentane derivatives . This method is advantageous due to its scalability and the ability to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The trimethylphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, which lacks the chloromethyl and trimethylphenyl groups.

    1-(Hydroxymethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane: A derivative with a hydroxymethyl group instead of a chloromethyl group.

    1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: A similar compound with a phenyl group instead of a trimethylphenyl group.

Uniqueness

1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and trimethylphenyl groups, which impart distinct reactivity and potential applications. The combination of these functional groups with the bicyclo[1.1.1]pentane scaffold makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSMPCQEXWRTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.